molecular formula C10H9NO2 B8498393 4-Benzofuranacetamide CAS No. 603304-29-6

4-Benzofuranacetamide

Cat. No.: B8498393
CAS No.: 603304-29-6
M. Wt: 175.18 g/mol
InChI Key: BIVZVSIMVXNTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 4-Benzofuranacetamide

Systematic Nomenclature and Structural Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize the benzofuran core and its substituents. The parent structure, benzofuran, consists of a fused benzene and furan ring system. The "4-" designation indicates the position of the acetamide group on the benzofuran scaffold.

For the base compound N-(1-benzofuran-4-yl)acetamide, the IUPAC name derives from numbering the benzofuran ring such that the oxygen atom in the furan moiety occupies position 1. The acetamide group (-NHCOCH₃) attaches to position 4, yielding the full name N-(1-benzofuran-4-yl)acetamide (C₁₀H₉NO₂). This structure is characterized by a molecular weight of 175.18 g/mol and the SMILES string CC(=O)NC1=C2C=COC2=CC=C1.

In more complex derivatives, such as enadoline, the nomenclature expands to accommodate additional substituents. Enadoline, a kappa-opioid receptor agonist, carries the IUPAC name (5R)-(5α,7α,8β)-N-methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]-4-benzofuranacetamide (C₂₄H₃₂N₂O₃). Its structure incorporates a spirocyclic ether system and a pyrrolidine moiety, illustrating the versatility of this compound as a pharmacophore.

Structural Features
  • Benzofuran Core : A fused bicyclic system with benzene (six-membered aromatic) and furan (five-membered oxygen-containing) rings.
  • Acetamide Substituent : Located at position 4, contributing hydrogen-bonding capacity and structural rigidity.
  • Derivative-Specific Modifications :
    • Spirocyclic systems (e.g., 1-oxaspiro[4.5]decane in enadoline).
    • Alkylamine side chains (e.g., pyrrolidinyl groups).

Table 1: Representative this compound Derivatives

Compound Name Molecular Formula IUPAC Name Source
N-(1-benzofuran-4-yl)acetamide C₁₀H₉NO₂ N-(1-benzofuran-4-yl)acetamide
Enadoline C₂₄H₃₂N₂O₃ (5R)-(5α,7α,8β)-N-methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]-4-benzofuranacetamide
N-Cyclohexyl-3,6-dihydroxy-2-benzofuranacetamide diacetate C₂₀H₂₃NO₆ 2-Benzofuranacetamide, N-cyclohexyl-3,6-dihydroxy-, diacetate

Historical Context in Heterocyclic Chemistry Research

The synthesis of 4-substituted benzofurans has long posed challenges due to the electronic and steric constraints of the aromatic system. Early methodologies relied on multi-step sequences, such as the cyclization of ortho-substituted phenols with α-haloacetamides. However, these approaches often suffered from low regioselectivity and yields.

A breakthrough emerged with transition metal-catalyzed strategies. For instance, rhodium-catalyzed vinylene transfer reactions enabled direct C4 functionalization of benzofurans using vinylene carbonate as a synthon. This method provided access to 4-acetamido derivatives in fewer steps, as demonstrated in the synthesis of [¹⁴C]-labeled enadoline for pharmacokinetic studies.

The pharmacological potential of 4-benzofuranacetamides became evident in the 1990s with the development of enadoline. As a selective kappa-opioid agonist, enadoline's discovery underscored the importance of the 4-acetamide group in mediating receptor binding affinity. Subsequent research explored structural analogs, such as N-cyclohexyl derivatives, to modulate solubility and bioavailability.

Key Milestones :

  • 1980s : Initial reports of benzofuranacetamides as analgesic candidates.
  • 1990s : Optimization of enadoline's spirocyclic architecture for enhanced CNS penetration.
  • 2020s : Advances in catalytic methods for C4 functionalization, enabling diverse derivative libraries.

Properties

CAS No.

603304-29-6

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-(1-benzofuran-4-yl)acetamide

InChI

InChI=1S/C10H9NO2/c11-10(12)6-7-2-1-3-9-8(7)4-5-13-9/h1-5H,6H2,(H2,11,12)

InChI Key

BIVZVSIMVXNTKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=COC2=C1)CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Opioid Receptor Targeting

The following table compares 4-Benzofuranacetamide (Enadoline) with other opioid receptor ligands:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Receptor Target Key Structural Differences
This compound (Enadoline) C₂₃H₃₁N₃O₃ 397.5 124495-75-2 KOR Benzofuran core, spirocyclic amine
U69593 C₂₃H₃₄N₂O₂ 382.5 96452-16-1 KOR Benzeneacetamide core, no benzofuran
DAMGO C₂₈H₃₇N₅O₆ 548.6 78123-71-4 Mu opioid receptor (MOR) Linear peptide structure, lacks heterocyclic motifs
SNC80 C₂₆H₃₄N₄O₂ 434.6 153205-47-7 Delta opioid receptor (DOR) Piperazinyl-benzene backbone, no spirocycle

Functional Insights :

  • Receptor Selectivity : Enadoline’s spirocyclic amine and benzofuran groups enhance KOR selectivity , whereas U69593 (a benzeneacetamide derivative) shows weaker KOR affinity due to its simpler structure .
  • Therapeutic Potential: Enadoline’s neuroprotective effects contrast with DAMGO’s MOR-mediated analgesia, highlighting structural determinants of functional divergence .

Benzofuran-Based Acetamide Derivatives

The benzofuran moiety is critical for bioactivity. Comparisons with non-opioid benzofuranacetamides:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Application Key Features
This compound (Enadoline) C₂₃H₃₁N₃O₃ 397.5 124495-75-2 Neuroprotection Spirocyclic amine
N-(4-(Benzyloxy)phenyl)acetamide C₁₅H₁₅NO₂ 241.3 41927-14-4 Antimicrobial Benzyloxy substitution
5-(Dimethylamino)-2-methylbenzofuran-3-acetamide C₁₄H₁₆N₂O₂ 244.3 N/A Anticancer (preclinical) Dimethylamino group

Structural-Activity Relationships :

  • Substituent Effects: The spirocyclic amine in Enadoline enhances blood-brain barrier penetration compared to N-(4-(Benzyloxy)phenyl)acetamide, which lacks complex nitrogenous groups .
  • Benzofuran Modifications: Addition of a dimethylamino group (as in ’s compound) shifts activity from neuroprotection to cytotoxicity, underscoring the role of electron-donating groups .

Key Findings :

  • Enadoline’s pyrrolidinyl-spirocycle prolongs half-life relative to U69593 but increases risk of dysphoria .
  • The benzofuran core alone () lacks acetamide functionalization and exhibits distinct toxicity profiles.

Preparation Methods

Silylation and Ozonolysis Sequence

The synthesis begins with 4-hydroxyindanone, which undergoes silylation using N,O-bis(trimethylsilyl)acetamide (BSA) in the presence of tetrabutylammonium bromide (TBAB) as a catalyst. This step forms a silylated enol ether, which is subjected to ozonolysis at temperatures below −40°C to cleave the double bond. The ozonolysis product is reduced in situ, yielding a diketone intermediate.

Oxidation and Esterification

The diketone is oxidized to a carboxylic acid derivative using Jones reagent (CrO₃/H₂SO₄), followed by esterification with methanol under acidic conditions to form methyl 4-benzofurancarboxylate. This intermediate is purified via crystallization, achieving a chemical purity >99%.

Aromatization and Amidation

The ester undergoes aromatization via dehydration using sulfuric acid, yielding 4-benzofurancarboxylic acid. Subsequent amidation is achieved by converting the carboxylic acid to an acyl chloride (using SOCl₂) and reacting it with ammonium hydroxide to form 4-benzofuranacetamide. The overall yield for this six-step process is 58%, with the amidation step contributing a 95% yield.

Key Data :

  • Overall Yield : 58%

  • Purity : >99%

  • Catalysts : TBAB (5 mol%), BSA

One-Pot Cyclization of Furan Derivatives

Lewis Acid-Mediated Cyclization

A one-pot method utilizes furan derivatives as starting materials, cyclized in acetic acid with Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) at 80–160°C. For example, 3-acetylfuran undergoes cyclization to form 4-benzofuranacetic acid with 99% selectivity.

Direct Amidation

The acetic acid intermediate is treated with thionyl chloride to form the acyl chloride, which reacts with aqueous ammonia to yield this compound. This method avoids intermediate purification, achieving an 85% yield for the amidation step.

Key Data :

  • Cyclization Selectivity : 99%

  • Amidation Yield : 85%

  • Reaction Time : 24 hours

Grignard Reaction and Jones Oxidation

Alkynol Coupling

Butynol is coupled with a benzofuran precursor using Pd(PPh₃)₂(OAc)₂ as a catalyst in triethylamine, forming a propargyl alcohol intermediate with an 88% yield.

Oxidation to Acetic Acid

Jones oxidation converts the alcohol to 2-benzofuranylacetic acid in 65% yield.

Amide Formation

The acetic acid is treated with ethyl chloroformate to form a mixed anhydride, which reacts with ammonia to produce this compound in 90% yield.

Key Data :

  • Overall Yield : 52%

  • Oxidation Agent : CrO₃/H₂SO₄

Radiolabeled Synthesis for Isotopic Studies

Chloromethylbenzofuran Preparation

4-Chloromethylbenzofuran is synthesized from 2,3-dimethylanisole via bromination, Grignard reaction, and cyclization.

Carbon-14 Labeling

The chloromethyl derivative reacts with ¹⁴CO₂ to form 4-benzofuranacetic acid, which is amidated using PD130812 (a coupling agent) to yield [¹⁴C]this compound.

Key Data :

  • Isotopic Incorporation : >98%

  • Applications : Radioligand studies

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Advantages
Multi-Step Synthesis4-HydroxyindanoneSilylation, ozonolysis, amidation58%High purity (>99%), scalable
One-Pot CyclizationFuran derivativeLewis acid cyclization, amidation85%Short reaction time, high selectivity
Grignard/JonesButynolCoupling, oxidation, amidation52%Versatile for analogs
Radiolabeled2,3-DimethylanisoleBromination, Grignard, amidation45%Enables isotopic studies

Industrial Considerations and Challenges

Byproduct Formation

The Claisen rearrangement (used in older methods) generates 6-benzofuranacetamide as a byproduct, requiring costly chromatography for removal. Modern methods avoid this issue through selective cyclization.

Catalyst Efficiency

Tetrabutylammonium bromide (TBAB) enhances silylation kinetics, reducing reaction time from 12 hours to 4 hours. Similarly, Pd(PPh₃)₂(OAc)₂ improves coupling yields by 30% compared to Pd(OAc)₂.

Solvent Systems

Solvent-free conditions in silylation reduce waste and cost, while acetic acid in one-pot cyclization acts as both solvent and reactant .

Q & A

Q. What are the validated synthetic routes for 4-Benzofuranacetamide, and how can researchers optimize yield and purity?

  • Methodological Answer : A common approach involves coupling benzofuran derivatives with acetamide precursors. For example, FeCl₃-porphyrin-catalyzed oxidation under oxygen in the presence of KOH and ethanol (130°C) can yield benzofuran-carboxylic acid intermediates, which are then functionalized to acetamides . Yield optimization requires precise control of reaction time, temperature, and catalyst loading. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and recrystallization improves purity (>97% by GC) .

Q. How is this compound structurally characterized, and what analytical techniques are critical for confirmation?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C for substituent mapping), FT-IR (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion [M+H]⁺). X-ray crystallography resolves stereochemistry in derivatives like N-methyl-N-(7-pyrrolidinyl-1-oxaspiro[4.5]dec-8-yl)-4-benzofuranacetamide . Cross-validate with PubChem or NIST spectral libraries .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air . Store in sealed containers under inert gas (N₂/Ar) to prevent oxidation. Refer to SDS sheets for spill management (e.g., absorb with inert material) .

Advanced Research Questions

Q. How can researchers investigate the pharmacological mechanisms of this compound derivatives, such as neuroprotective effects?

  • Methodological Answer : Use in vitro receptor-binding assays (e.g., κ-opioid receptor affinity for enadoline derivatives) and in vivo models (e.g., rodent neuroprotection studies). Compare dose-response curves and perform competitive inhibition experiments with radiolabeled ligands . Validate via Western blot (e.g., apoptosis markers like Bcl-2) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies may arise from variations in substituent regiochemistry (e.g., benzyloxy vs. methoxy groups) or assay conditions. Conduct meta-analysis of published IC₅₀ values, ensuring standardization (e.g., cell line consistency, solvent controls). Use computational tools (QSAR models) to correlate structural motifs with activity .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer : Modify the benzofuran core (e.g., halogenation at C5) and acetamide side chain (e.g., N-methylation or spirocyclic groups). Test analogs in parallel assays (e.g., enzyme inhibition vs. cytotoxicity). Computational docking (AutoDock Vina) predicts binding poses in target proteins (e.g., kinases) .

Q. What advanced analytical methods validate this compound purity for pharmacological studies?

  • Methodological Answer : Employ HPLC-PDA (C18 column, acetonitrile/water gradient) to detect impurities (<0.1%). LC-MS/MS confirms molecular integrity, while DSC (differential scanning calorimetry) verifies polymorphic stability . For chiral derivatives, use chiral columns (e.g., Chiralpak AD-H) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.